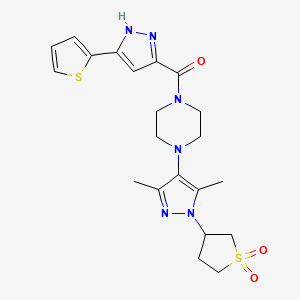![molecular formula C14H18N2O6 B2540376 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid CAS No. 2089257-11-2](/img/structure/B2540376.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of amino acid derivatives with tert-butoxycarbonyl (BOC) protective groups is a common theme .
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups such as tert-butoxycarbonyl (BOC) to protect amino groups during the synthetic process. For example, the enantioselective synthesis of ATPA derivatives was achieved using a BOC-protected glycine derivative, which was then coupled with other intermediates to yield the desired enantiopure compounds . Similarly, the synthesis of a boronic acid analog of aspartic acid also utilized a BOC-protected intermediate, which was alkylated and then coupled with another amino acid derivative . These methods suggest that the synthesis of "2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid" could potentially involve similar steps of protection, alkylation, and coupling.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a BOC-protected amino group and a 3-nitrophenyl group attached to a propanoic acid backbone. The presence of these functional groups would influence the molecule's reactivity and interaction with other chemical entities. The papers do not directly analyze the molecular structure of this specific compound, but they do provide insights into the structural analysis of similar compounds. For example, the determination of absolute configurations of diastereomers via NMR and HPLC in the synthesis of a boronic acid analog of aspartic acid could be analogous to techniques used for analyzing the structure of "2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid".
Chemical Reactions Analysis
The chemical reactions involving BOC-protected amino acids typically include protection and deprotection steps, as well as various coupling reactions. The papers describe several reactions such as hydrolysis , alkylation , and reduction that are relevant to the synthesis of amino acid derivatives. These reactions are crucial for modifying the functional groups and achieving the desired molecular architecture.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid" would be influenced by its functional groups. The BOC group is known to increase steric bulk and protect the amino group from unwanted reactions . The nitro group on the phenyl ring would contribute to the acidity of the compound and could also be involved in reduction reactions . The propanoic acid moiety would contribute to the molecule's acidity and solubility in organic solvents. The papers do not provide specific data on the physical and chemical properties of the compound , but they do discuss properties of structurally related compounds that could be extrapolated.
Scientific Research Applications
Applications in Drug Synthesis
Levulinic acid (LEV) derivatives, including those with carbonyl and carboxyl functional groups similar to the structure of interest, are pivotal in drug synthesis. They serve as raw materials for directly synthesizing drugs or related derivatives, which can then be used in drug synthesis. These derivatives can achieve controlled drug release and simplify synthesis steps, reducing the cost and environmental impact of pharmaceutical production (Zhang et al., 2021).
Role in Flavor Chemistry
Branched aldehydes, such as those derived from or related to amino acids, play a significant role in the flavor of food products. The understanding of their production and degradation pathways from amino acids is crucial for controlling the formation of desired levels of these compounds, thereby enhancing food quality and safety (Smit et al., 2009).
Biocatalyst Inhibition Studies
Carboxylic acids, including those similar to the compound of interest, have been studied for their inhibitory effects on biocatalysts like microbes. These studies aim to understand how such compounds affect microbial cell membranes and internal pH, influencing the robustness and efficiency of microbial production processes. This knowledge is crucial for engineering more resilient microbial strains for industrial applications (Jarboe et al., 2013).
Synthesis of Amino Acid Derivatives
The synthesis and transformation of functionalized β-amino acid derivatives, including cyclic β-amino acids, utilize various types of metathesis reactions. These compounds are significant in drug research, offering a pathway to new molecular entities with potential therapeutic applications. The versatility and efficiency of these synthetic routes highlight the importance of such compounds in medicinal chemistry (Kiss et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-13(2,3)22-12(19)15-14(4,11(17)18)9-6-5-7-10(8-9)16(20)21/h5-8H,1-4H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKULWMLCIGTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2540293.png)
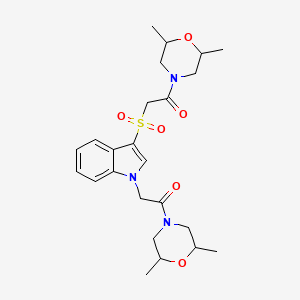
![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)
![N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2540298.png)
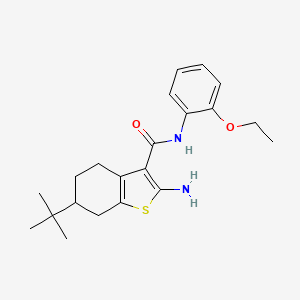
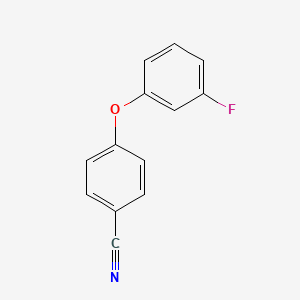
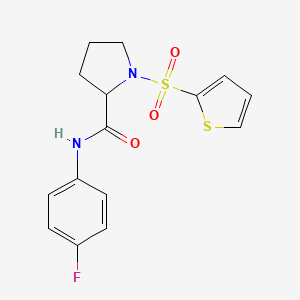

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
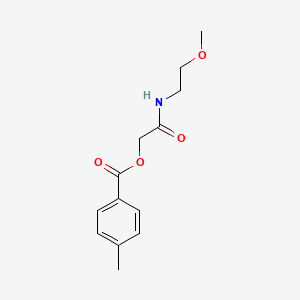
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)
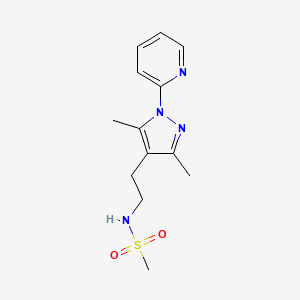
![1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2540313.png)
